molecular formula C14H18N4O2 B6805866 N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide

Cat. No.: B6805866
M. Wt: 274.32 g/mol
InChI Key: USPIECKLJHHFBZ-DHHPTOIESA-N
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Description

N-[(1S,5R)-3-azabicyclo[310]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-11-7-18(4-2-8(11)1-3-16-13)14(20)17-12-9-5-15-6-10(9)12/h1,3,9-10,12,15H,2,4-7H2,(H,16,19)(H,17,20)/t9-,10+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPIECKLJHHFBZ-DHHPTOIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CNC2=O)C(=O)NC3C4C3CNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CNC2=O)C(=O)NC3[C@H]4[C@@H]3CNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the desired substituents. Common synthetic routes may involve enantioselective construction of the bicyclic scaffold, followed by amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of bicyclic compounds with biological targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with comparable functional groups, such as:

Uniqueness

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxamide is unique due to its specific bicyclic structure and the presence of both azabicyclo and naphthyridine moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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